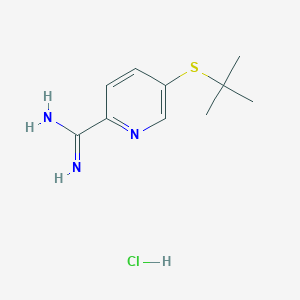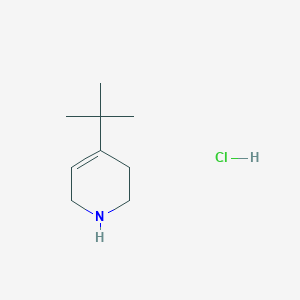![molecular formula C11H9F3N2O2S B1404878 Acide N-méthyl-N-(4-(trifluorométhyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7](/img/structure/B1404878.png)
Acide N-méthyl-N-(4-(trifluorométhyl)benzo[d]thiazol-2-yl)glycine
Vue d'ensemble
Description
“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a chemical compound with the CAS Number: 1421508-23-7 . It has a molecular weight of 290.27 . The IUPAC name for this compound is {methyl [4- (trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetic acid .
Physical and Chemical Properties Analysis
“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a solid substance . The specific physical and chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are not available in the search results.Applications De Recherche Scientifique
Chimie médicinale : Applications antimicrobiennes et antitumorales
Ce composé, comprenant un cycle thiazole, est structurellement similaire aux molécules qui ont montré diverses activités biologiques. Les dérivés thiazoliques sont connus pour leurs propriétés antimicrobiennes et antitumorales . Le groupe trifluorométhyle peut améliorer ces propriétés, faisant de ce composé un candidat potentiel pour le développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires moindres.
Agriculture : Développement de pesticides
En agriculture, les composés contenant un noyau thiazole sont souvent explorés pour leur potentiel en tant que pesticides. Le groupe trifluorométhyle en particulier pourrait contribuer au développement de nouveaux pesticides plus efficaces contre les souches de ravageurs résistantes .
Biotechnologie : Régulation de l'inflammation
Les caractéristiques structurales du composé suggèrent qu'il pourrait jouer un rôle dans la régulation de l'inflammation centrale. Il peut être utilisé dans des applications biotechnologiques pour contrôler les processus d'inflammation cérébrale, ce qui est crucial dans le traitement des maladies neurodégénératives .
Sciences de l'environnement : Atténuation de la pollution
Bien que des applications spécifiques en sciences de l'environnement ne soient pas directement citées, le potentiel de modification du composé pourrait conduire au développement de capteurs ou d'agents environnementaux capables d'atténuer la pollution, étant donné la réactivité de la partie thiazole .
Science des matériaux : Synthèse de matériaux avancés
La présence d'un groupe trifluorométhyle peut influencer les propriétés physiques des matériaux. Ce composé pourrait être utilisé dans la synthèse de matériaux avancés possédant des propriétés électroniques ou photoniques spécifiques, qui sont précieuses dans le développement de nouveaux capteurs et dispositifs .
Chimie analytique : Analyse chimique
Des composés comme l'acide 2-[Méthyl-[4-(trifluorométhyl)-1,3-benzothiazol-2-yl]amino]acétique peuvent être utilisés comme étalons ou réactifs en chimie analytique en raison de leurs caractéristiques structurales uniques. Ils peuvent aider au développement de nouvelles méthodes analytiques pour la détection de diverses substances biologiques et chimiques .
Recherche pharmaceutique : Conception de médicaments
La complexité structurale de ce composé en fait un échafaudage précieux dans la recherche pharmaceutique. Ses interactions potentielles avec diverses cibles biologiques peuvent être explorées pour la conception de médicaments, en particulier dans le contexte des maladies où les dérivés thiazoliques se sont montrés prometteurs .
Études neurologiques : Recherche sur les neurotransmetteurs
Étant donné l'importance du thiazole dans la synthèse des neurotransmetteurs, comme on le voit dans la vitamine B1, ce composé pourrait être utilisé dans des études neurologiques pour mieux comprendre la synthèse et la régulation des neurotransmetteurs .
Mécanisme D'action
Target of Action
The compound “N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic aromatic organic compounds. They have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some benzothiazole derivatives have been found to interact with DNA, inhibiting the replication of certain viruses . .
Biochemical Pathways
Benzothiazole derivatives can potentially affect a variety of biochemical pathways due to their broad range of biological activities. For example, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the growth and proliferation of cancer cells . .
Analyse Biochimique
Biochemical Properties
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of various enzymes. This compound has also been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential alterations in cellular responses .
Dosage Effects in Animal Models
The effects of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing for its accumulation in specific cellular compartments. Additionally, N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can bind to intracellular proteins, facilitating its distribution within the cell and influencing its localization and activity .
Subcellular Localization
The subcellular localization of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus. Targeting signals and post-translational modifications direct N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the nucleus, it can influence gene expression and DNA repair .
Propriétés
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFAUMJPFXOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)



![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)

![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)




